1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-methoxyphenethyl)urea
Description
Properties
IUPAC Name |
1-(1-ethyl-2-oxo-3H-indol-5-yl)-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-3-23-18-9-6-16(12-15(18)13-19(23)24)22-20(25)21-11-10-14-4-7-17(26-2)8-5-14/h4-9,12H,3,10-11,13H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHQHBMQRAFZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-methoxyphenethyl)urea typically involves the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with an acylating agent.
Alkylation: The indolinone core is then alkylated using ethyl halides under basic conditions to introduce the ethyl group at the nitrogen atom.
Urea Formation: The final step involves the reaction of the alkylated indolinone with 4-methoxyphenethyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1-(1-Ethyl-2-oxoindolin-5-yl)-3-phenylurea: Lacks the methoxyphenethyl group, which may result in different biological activities.
1-(1-Methyl-2-oxoindolin-5-yl)-3-(4-methoxyphenethyl)urea: Contains a methyl group instead of an ethyl group, potentially altering its pharmacokinetic properties.
Uniqueness
1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-methoxyphenethyl)urea is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-methoxyphenethyl)urea, a compound characterized by its unique indolinone structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 353.4 g/mol
- CAS Number : 1171517-19-3
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from available aniline derivatives and carbonyl compounds. The process includes:
- Formation of the Indolinone Core : Cyclization of an aniline derivative with a carbonyl compound.
- Introduction of the Ethyl Group : Alkylation using ethyl halides.
- Coupling with the Methoxyphenethyl Moiety : Utilizing palladium-catalyzed cross-coupling reactions.
Antitumor Activity
Research indicates that derivatives of indolinone compounds exhibit notable antitumor properties. For instance, related compounds have shown GI values (concentration required to inhibit cell growth by 50%) in various cancer cell lines:
- Non-small lung cancer : GI = 1.7 μM
- Leukemia : GI = 21.5 μM
- Ovarian cancer : GI = 25.9 μM
These findings suggest that the indolinone framework may contribute to cytotoxicity against multiple cancer types, potentially making it a candidate for further development in cancer therapy .
Antimicrobial Activity
Similar compounds have demonstrated broad-spectrum antimicrobial activities. For example, derivatives have shown Minimum Inhibitory Concentration (MIC) values against pathogenic bacteria such as Staphylococcus aureus and Streptococcus pyogenes in the range of 0.03–0.12 μg/mL . This suggests that the structure may enhance interactions with bacterial targets.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways : Compounds in this class may inhibit critical enzymes involved in tumor progression or microbial metabolism.
- Signal Transduction Modulation : The compound may influence pathways such as NF-kB, which is crucial in inflammatory responses and cancer progression .
Case Studies and Research Findings
A variety of studies have explored the biological activities of similar compounds:
| Compound | Activity | Target | IC / GI |
|---|---|---|---|
| Compound A | Antitumor | EKVX lung cancer | 25.1 μM |
| Compound B | Antimicrobial | S.aureus | 0.06 μg/mL |
| Compound C | GSK-3β Inhibition | Various cancer cell lines | IC = 140 nM |
These case studies illustrate the potential versatility of indolinone derivatives in therapeutic applications.
Q & A
Q. What gaps exist in understanding the compound’s environmental impact?
- Research Needs :
- Ecotoxicology : Assess biodegradation in OECD 301D shake-flask tests. Measure LC in Daphnia magna .
- Metabolite Identification : Use HRMS to detect hydroxylated or glucuronidated metabolites in wastewater .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
